molecular formula C24H24ClN5O B11264191 2-(4-Chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

2-(4-Chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

Cat. No.: B11264191
M. Wt: 433.9 g/mol
InChI Key: MUUIFWBKICGHRW-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-ETHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and an ethoxyphenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-ETHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the cyclocondensation of 4-chloropyrazolo[1,5-a]pyrazines with substituted anthranilic acids . This method allows for the formation of the pyrazolo[1,5-a]pyrazine core, which can then be further functionalized to introduce the ethoxyphenyl and piperazine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-ETHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-ETHOXYPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-ETHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]-4-(2-ETHOXYPHENYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a CDK2 inhibitor and its applications in bioimaging make it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24ClN5O

Molecular Weight

433.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C24H24ClN5O/c1-2-31-23-6-4-3-5-21(23)28-13-15-29(16-14-28)24-22-17-20(27-30(22)12-11-26-24)18-7-9-19(25)10-8-18/h3-12,17H,2,13-16H2,1H3

InChI Key

MUUIFWBKICGHRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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